molecular formula C7H4BrClN2 B596108 2-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1260825-69-1

2-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B596108
CAS No.: 1260825-69-1
M. Wt: 231.477
InChI Key: DKPBAWAFMKICQR-UHFFFAOYSA-N
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Description

2-Bromo-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the bromination of 7-chloroimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-7-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-7-fluoroimidazo[1,2-a]pyridine
  • 2-Chloro-7-bromoimidazo[1,2-a]pyridine
  • 2-Iodo-7-chloroimidazo[1,2-a]pyridine

Comparison: Compared to its analogues, 2-Bromo-7-chloroimidazo[1,2-a]pyridine exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its versatility in chemical reactions and its potential biological activities. The compound’s unique structural features make it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBAWAFMKICQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721011
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260825-69-1
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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